1-Bromo-3-(1-fluorocyclopropyl)benzene
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Overview
Description
1-Bromo-3-(1-fluorocyclopropyl)benzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where a bromine atom and a fluorocyclopropyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
The synthesis of 1-Bromo-3-(1-fluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Cyclopropanation: The fluorocyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts to form the cyclopropane ring with a fluorine substituent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-(1-fluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, forming new derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(1-fluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(1-fluorocyclopropyl)benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Bromo-3-(1-fluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(1-chlorocyclopropyl)benzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
1-Bromo-3-(1-methylcyclopropyl)benzene: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.
1-Bromo-3-(1-hydroxycyclopropyl)benzene:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-bromo-3-(1-fluorocyclopropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGAJBWSASIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780601-66-2 |
Source
|
Record name | 1-bromo-3-(1-fluorocyclopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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